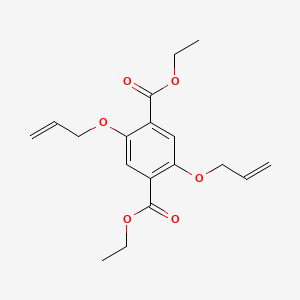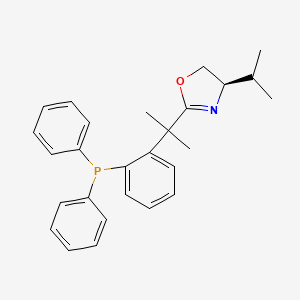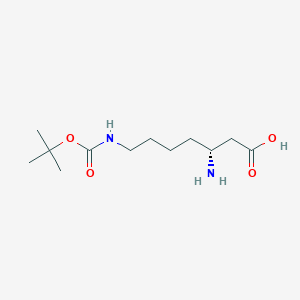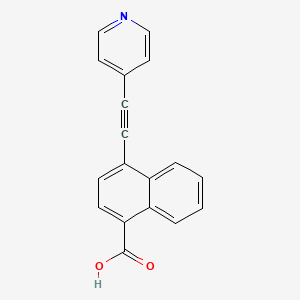
Diethyl 2,5-bis(allyloxy)terephthalate
Descripción general
Descripción
Diethyl 2,5-bis(allyloxy)terephthalate is an organic compound with the molecular formula C18H22O6 It is a derivative of terephthalic acid, where the hydrogen atoms on the 2 and 5 positions of the benzene ring are replaced by allyloxy groups, and the carboxylic acid groups are esterified with ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2,5-bis(allyloxy)terephthalate can be synthesized through a multi-step process. The initial step involves the esterification of 2,5-dihydroxyterephthalic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form diethyl 2,5-dihydroxyterephthalate. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification and etherification reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,5-bis(allyloxy)terephthalate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy groups can yield diethyl 2,5-diformylterephthalate or diethyl 2,5-dicarboxyterephthalate .
Aplicaciones Científicas De Investigación
Diethyl 2,5-bis(allyloxy)terephthalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology and Medicine: While specific applications in biology and medicine are less common, its derivatives may be explored for drug delivery systems and other biomedical applications.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2,5-bis(allyloxy)terephthalate involves its ability to undergo various chemical transformations due to the presence of reactive allyloxy and ester groups. These functional groups can interact with different molecular targets and pathways, facilitating the formation of new bonds and structures. In materials science, its incorporation into polymer networks allows for dynamic structural changes in response to external stimuli such as pressure, temperature, and light .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,5-dihydroxyterephthalate: A precursor in the synthesis of diethyl 2,5-bis(allyloxy)terephthalate.
Diethyl terephthalate: Lacks the allyloxy groups and is used in the production of polyethylene terephthalate (PET).
2,5-Bis(allyloxy)terephthalic acid: Similar structure but with carboxylic acid groups instead of ester groups.
Uniqueness
This compound is unique due to the presence of both allyloxy and ester functional groups, which confer distinct reactivity and potential for structural transformations. This makes it particularly valuable in the development of advanced materials and coordination polymers .
Propiedades
IUPAC Name |
diethyl 2,5-bis(prop-2-enoxy)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-5-9-23-15-11-14(18(20)22-8-4)16(24-10-6-2)12-13(15)17(19)21-7-3/h5-6,11-12H,1-2,7-10H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBRBRUYQKQJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OCC=C)C(=O)OCC)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8247882.png)

![8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one;hydrochloride](/img/structure/B8247901.png)

![4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8247920.png)







